Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H8FNO3/c1-2-13-9(12)7-6(10)8-5(11-7)3-4-14-8/h3-4,11H,2H2,1H3 |
InChI Key |
YQCGQYHLPIEQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CO2)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluorination
The Hemetsberger–Knittel and halogen exchange methods rely on fluoride ion attack at electron-deficient positions. Steric hindrance from the ester group at position 5 directs fluorination to the 6-position, as confirmed by X-ray crystallography. Optimizing the fluoride source (e.g., using CsF instead of KF) can improve yields by 5–8%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may interact with specific enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in:
- Heterocyclic core: Furo[3,2-b]pyrrole vs. thieno[3,2-b]pyrrole (replacing oxygen with sulfur).
- Substituents : Fluoro, bromo, formyl, alkyl, or nitro groups at various positions.
- Ester groups : Methyl vs. ethyl esters, affecting solubility and reactivity.
Key Examples:
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (C₉H₉NO₃): The non-fluorinated parent compound. Synthesized via hydrazinolysis of methyl 4-acetyl derivatives in ethanol (80% yield) . Serves as a precursor for antibacterial triazinone derivatives .
Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (C₂₀H₃₁BrNO₂S): Thieno analog with bromo and dodecyl substituents. Used in organic semiconductors due to extended π-conjugation .
Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Features bromo and formyl groups, enabling further functionalization. Safety data highlights handling precautions for brominated compounds .
Physicochemical Properties
Challenges in Modification
- Nitration: Non-fluorinated ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes nitration at both 2- and 6-positions, requiring separation . Fluorine may direct nitration to specific sites.
- Vilsmeier Formylation : Occurs preferentially at the C-2 position in furopyrrole carboxylates . Fluorine’s steric and electronic effects could alter regioselectivity.
Biological Activity
Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by a fused ring system that combines both furan and pyrrole structures. This unique configuration contributes to its distinct pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 181.16 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:
- Target Enzymes : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways, making it a potential candidate for anti-inflammatory and anticancer therapies.
- Biochemical Pathways : It may modulate signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated the following:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 8.2 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
These findings suggest that the compound effectively inhibits tumor growth through multiple mechanisms.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have indicated:
- Reduction in Inflammatory Markers : The compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Mechanism : It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Case Studies
- Case Study on Cancer Cell Lines : A recent study evaluated the effect of this compound on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, highlighting its potential therapeutic application in inflammatory diseases.
Q & A
Q. Basic
- ¹H/¹³C NMR : Fluorine’s deshielding effect splits adjacent proton signals (e.g., H-3 and H-7) into doublets or triplets (³J coupling ~8–12 Hz). The ester carbonyl appears at ~165–170 ppm in ¹³C NMR .
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1220–1150 cm⁻¹ (C-F stretch) .
Q. Advanced
- 19F NMR : Directly identifies fluorine environment (δ ~-110 to -120 ppm for aromatic F).
- HRMS : Isotopic patterns distinguish between bromo/fluoro analogs (e.g., M+2 peak for Br vs. single M+ for F) .
How should discrepancies in reported biological activity data for fluorinated furopyrroles be validated?
Advanced
Conflicting IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO%). Validate via:
- Dose-response curves : Use ≥3 independent replicates and standardized protocols (e.g., MTT assay for cytotoxicity).
- SAR studies : Compare methyl, bromo, and fluoro analogs to isolate electronic effects. For example, fluorine’s electronegativity may enhance binding to kinase ATP pockets but reduce solubility .
- Molecular docking : Align with crystallographic data of target proteins (e.g., COX-2 or EGFR) to rationalize activity trends .
What purification strategies are recommended for isolating this compound from complex mixtures?
Q. Basic
- Recrystallization : Use ethanol/water (3:1) to exploit solubility differences.
- Flash chromatography : Employ gradient elution (hexane → ethyl acetate) with TLC monitoring (Rf ~0.3–0.4) .
Q. Advanced
- HPLC-PDA : C18 columns (acetonitrile/0.1% TFA) resolve co-eluting regioisomers.
- Crystallography : Single-crystal X-ray confirms purity and regiochemistry .
How can computational chemistry predict novel reactivity for this compound?
Q. Advanced
- DFT calculations : Optimize transition states for SNAr reactions to predict activation barriers. Fluorine’s -I effect lowers electron density at C-6, favoring nucleophilic attacks there .
- MD simulations : Model solvation effects in DMSO/water mixtures to guide solvent selection for Suzuki-Miyaura couplings .
What safety protocols are critical when handling fluorinated furopyrroles?
Q. Basic
Q. Advanced
- Waste disposal : Neutralize fluorinated byproducts with Ca(OH)₂ before incineration to prevent HF emissions .
How do steric/electronic factors influence cross-coupling reactions with this compound?
Q. Advanced
- Buchwald-Hartwig amination : Fluorine’s electron-withdrawing effect activates the pyrrole ring for Pd-catalyzed C-N bond formation. Use XPhos precatalysts to mitigate steric hindrance from the ester group .
- Suzuki couplings : Electron-deficient aryl boronic acids (e.g., p-CF₃) couple efficiently at C-2 (TOF ~50 h⁻¹), while bulky boronic esters require higher temperatures (100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
